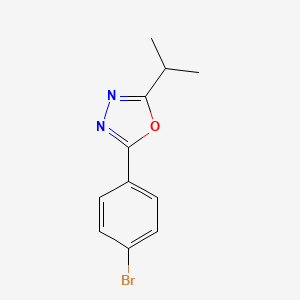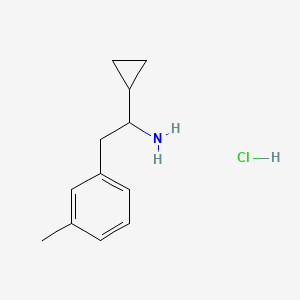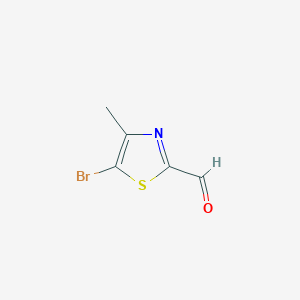
5-ブロモ-4-メチル-1,3-チアゾール-2-カルバルデヒド
概要
説明
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C6H4BrNO2S. It is a yellow solid that belongs to the thiazole family of compounds, which are widely used in pharmaceutical research. The thiazole ring, consisting of sulfur and nitrogen, imparts unique chemical properties to the compound, making it valuable in various scientific applications.
科学的研究の応用
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymer materials. It serves as a ligand in metal-catalyzed reactions, enabling the synthesis of complex organic molecules. The compound’s versatility makes it valuable in medicinal chemistry, where it is used to develop new drugs and biologically active agents.
作用機序
Thiazoles can interact with various biological targets, such as enzymes and receptors, and can influence numerous biochemical pathways. The exact mode of action would depend on the specific structure of the compound and the functional groups present .
The pharmacokinetics of thiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how these compounds are absorbed and metabolized in the body .
The action of thiazoles can also be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
生化学分析
Biochemical Properties
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . This interaction highlights the compound’s potential as a versatile reagent in organic synthesis. Additionally, its interactions with other biomolecules, such as nucleophiles and electrophiles, further underscore its importance in biochemical processes.
Cellular Effects
The effects of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . These alterations can impact cellular processes such as proliferation, differentiation, and apoptosis, demonstrating the compound’s potential as a tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, the compound’s ability to undergo nucleophilic substitution reactions suggests that it can form covalent bonds with nucleophilic sites on enzymes, thereby modulating their activity . Additionally, its interactions with transcription factors can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas at 4°C, with a melting point of 41-44°C
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its participation in the Baylis-Hillman reaction, for example, indicates its role in carbon-carbon bond formation and other key metabolic processes
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can be synthesized through several methods. One common method involves a one-pot reaction of 4-methyl-2-bromothiazole, chloral hydrate, and sodium acetate. Another method includes a sequential reaction of thiourea, chloral hydrate, and potassium permanganate. These synthetic routes provide efficient ways to produce the compound under controlled laboratory conditions.
化学反応の分析
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde can be compared with other similar compounds, such as:
- 5-Bromo-2,4-dimethyl-1,3-thiazole
- 5-Methyl-1,3-thiazole-2-carbaldehyde
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications . The unique combination of bromine and aldehyde groups in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde makes it particularly useful in specific synthetic and research contexts.
特性
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQWQYNWIVDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717767 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-56-8 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
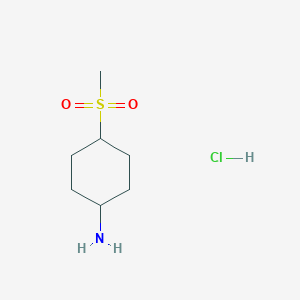
![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)


![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
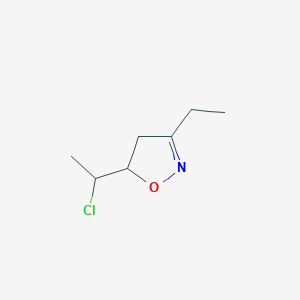
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
